N-(4-chlorophenyl)-2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamide
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Description
N-(4-chlorophenyl)-2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamide is a useful research compound. Its molecular formula is C20H17ClN4O2S and its molecular weight is 412.89. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Applications
Antibacterial Activity : Several studies have synthesized derivatives of thiazolidinone and evaluated their antibacterial activity against a variety of bacterial strains, including gram-positive and gram-negative bacteria such as S. aureus and E. coli. These compounds have shown moderate to good activity, indicating their potential as antibacterial agents (Desai et al., 2008), (Mistry et al., 2009).
Antifungal Activity : The synthesis of novel thiazolidinone and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety has been investigated for their antifungal activity. Some of these compounds exhibited promising activities, suggesting their use as antifungal agents (Gouda et al., 2010).
Anticancer and Antitumor Applications
Anticancer Activity : A variety of thiazolidinone derivatives have been synthesized and evaluated for their potential anticancer properties. These compounds have shown promising antitumor properties against various cancer cell lines, including colon, breast, and liver cancer cells, indicating their potential in cancer therapy (George, 2012).
Antitumor Activity : The stereoselective synthesis of thiazolidinone derivatives has been explored, with some compounds exhibiting significant broad anticancer activity, especially against leukemia and colon cancer cell lines. These findings highlight the potential of thiazolidinone derivatives in antitumor therapy (Hassan et al., 2020).
Antifibrotic Applications
Antifibrotic Activity : Research has focused on the synthesis and antifibrotic activity determination of amino(imino)thiazolidinone derivatives. Some of these compounds have demonstrated high antifibrotic activity levels and did not scavenge superoxide radicals, indicating their potential as antifibrotic agents (Kaminskyy et al., 2016).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(2E)-4-oxo-2-[(E)-[(E)-3-phenylprop-2-enylidene]hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c21-15-8-10-16(11-9-15)23-18(26)13-17-19(27)24-20(28-17)25-22-12-4-7-14-5-2-1-3-6-14/h1-12,17H,13H2,(H,23,26)(H,24,25,27)/b7-4+,22-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHABUFQCOSLQNU-XJLPLWBLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.